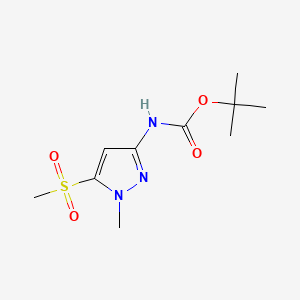![molecular formula C8H14N2O5 B13463584 (2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid is an organic compound with a complex structure that includes both amide and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use amino acids as starting materials, which are then subjected to a series of reactions including amidation and esterification. The reaction conditions often involve the use of catalysts, specific pH levels, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or a drug precursor.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-4-carbamoylbutanoic acid: Similar structure but lacks the hydroxypropanamido group.
(2R)-2-hydroxy-4-carbamoylbutanoic acid: Similar structure but lacks the amido group.
Uniqueness
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H14N2O5 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2R)-2-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N2O5/c1-4(11)7(13)10-5(8(14)15)2-3-6(9)12/h4-5,11H,2-3H2,1H3,(H2,9,12)(H,10,13)(H,14,15)/t4-,5+/m1/s1 |
Clé InChI |
BBWXXSMJZBBFRK-UHNVWZDZSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)O |
SMILES canonique |
CC(C(=O)NC(CCC(=O)N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


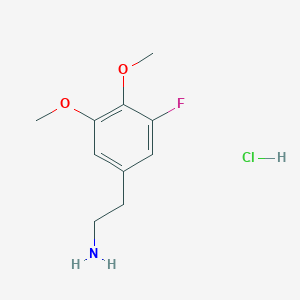
![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
![(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13463512.png)
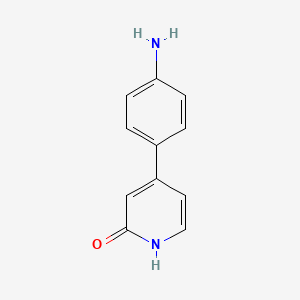
![2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide](/img/structure/B13463523.png)
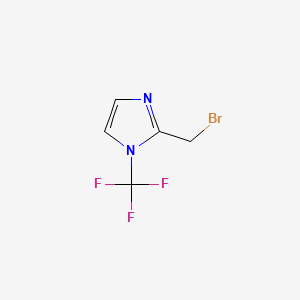
![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)
amine, carbonic acid](/img/structure/B13463536.png)
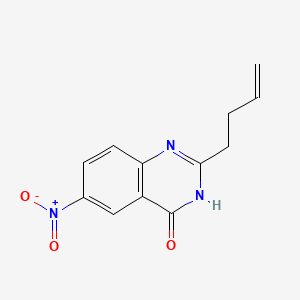
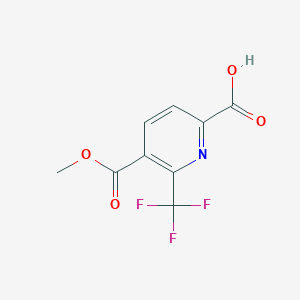
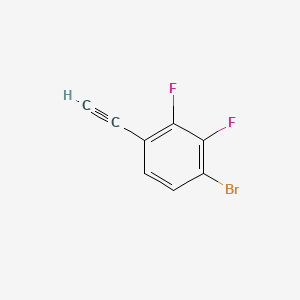
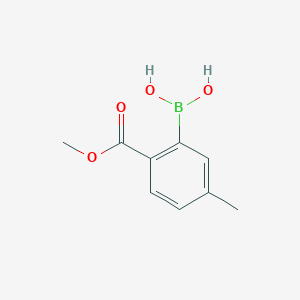
![1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride](/img/structure/B13463565.png)
